5-cicloheptil-1H-pirazol-3-amina

Descripción general

Descripción

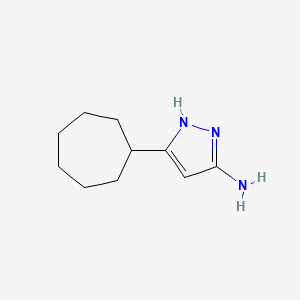

5-cycloheptyl-1H-pyrazol-3-amine is a chemical compound . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

Pyrazole derivatives, including 5-cycloheptyl-1H-pyrazol-3-amine, can be synthesized through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their wide applications in various fields .Molecular Structure Analysis

The molecular structure of 5-cycloheptyl-1H-pyrazol-3-amine consists of a pyrazole ring attached to a cycloheptyl group . Pyrazole is a heterocyclic aromatic organic compound, characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazole-containing compounds, including 5-cycloheptyl-1H-pyrazol-3-amine, are versatile synthetic intermediates used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can undergo various chemical reactions, including alkylation, acylation, and elimination reactions .Aplicaciones Científicas De Investigación

Química Medicinal: Desarrollo de Inhibidores de Quinasas

5-cicloheptil-1H-pirazol-3-amina: se explora en química medicinal por su potencial como andamiaje en el desarrollo de inhibidores de quinasas . Los inhibidores de quinasas son importantes en el tratamiento de enfermedades donde las vías de señalización celular están desreguladas. La estructura del compuesto permite la síntesis de derivados que pueden inhibir selectivamente quinasas específicas implicadas en el cáncer y otras enfermedades.

Síntesis Orgánica: Precursor para Sistemas Heterocíclicos

En síntesis orgánica, This compound sirve como precursor para la síntesis de sistemas heterocíclicos condensados, como las pirazolo[1,5-a]pirimidinas . Estos sistemas son cruciales en el desarrollo de productos farmacéuticos y agroquímicos debido a sus diversas actividades biológicas.

Agricultura: Desarrollo de Agroquímicos

Los derivados del compuesto se están investigando para su uso en agricultura, particularmente en el desarrollo de nuevos agroquímicos que pueden servir como herbicidas o pesticidas. La versatilidad estructural de las pirazoles las convierte en candidatas adecuadas para crear compuestos con acciones específicas contra plagas agrícolas .

Aplicaciones Industriales: Síntesis de Materiales

This compound: se utiliza en la síntesis industrial de materiales, especialmente aquellos que requieren la incorporación de heterociclos que contienen nitrógeno. Estos materiales pueden tener aplicaciones en la creación de polímeros u otros materiales avanzados con propiedades únicas .

Ciencia Ambiental: Remediación de Contaminantes

Se están realizando investigaciones para explorar el uso de This compound en aplicaciones ambientales, como la remediación de contaminantes. Sus propiedades químicas podrían aprovecharse para desarrollar agentes que neutralicen o degraden contaminantes ambientales .

Ciencia de Materiales: Materiales Energéticos

Los atributos estructurales de This compound se están estudiando para el diseño de materiales energéticos. Estos materiales son esenciales en diversas aplicaciones, incluidos propelentes y explosivos, donde la liberación controlada de energía es crítica .

Química Analítica: Análisis Cromatográfico

En química analítica, los derivados de This compound podrían utilizarse como estándares o reactivos en técnicas de análisis cromatográfico. Su estabilidad y firmas químicas distintivas permiten la medición precisa e identificación de sustancias en mezclas complejas .

Desarrollo de Materiales Avanzados: Nanotecnología

El potencial del compuesto en nanotecnología se está investigando, particularmente en el desarrollo de materiales a nanoescala que podrían utilizarse en electrónica, sistemas de administración de fármacos y sensores. La capacidad de manipular el compuesto a nivel molecular abre posibilidades para crear materiales con funciones altamente específicas .

Direcciones Futuras

The future directions for research on 5-cycloheptyl-1H-pyrazol-3-amine and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing more efficient and selective synthesis methods for these compounds .

Mecanismo De Acción

Target of Action

Pyrazole derivatives, a class of compounds to which 5-cycloheptyl-1h-pyrazol-3-amine belongs, are known to have a broad spectrum of biological activities and are found in a variety of pharmaceuticals .

Mode of Action

It is known that 3(5)-aminopyrazoles, a related class of compounds, can participate in proton exchange due to the presence of an amine side-chain . This suggests that 5-cycloheptyl-1H-pyrazol-3-amine may interact with its targets through similar mechanisms.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad biological activities of pyrazole derivatives, it is likely that this compound may have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

5-cycloheptyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial as they can modulate signaling pathways and cellular responses. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of 5-cycloheptyl-1H-pyrazol-3-amine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-cycloheptyl-1H-pyrazol-3-amine can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . These changes can lead to altered cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, 5-cycloheptyl-1H-pyrazol-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby affecting downstream signaling pathways. Additionally, 5-cycloheptyl-1H-pyrazol-3-amine can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-cycloheptyl-1H-pyrazol-3-amine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have indicated that prolonged exposure to 5-cycloheptyl-1H-pyrazol-3-amine can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 5-cycloheptyl-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

5-cycloheptyl-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for determining the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of 5-cycloheptyl-1H-pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters may facilitate the uptake of 5-cycloheptyl-1H-pyrazol-3-amine into cells, while binding proteins may sequester it in specific organelles .

Subcellular Localization

The subcellular localization of 5-cycloheptyl-1H-pyrazol-3-amine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Propiedades

IUPAC Name |

5-cycloheptyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-10-7-9(12-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEFAASSEQSXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)

![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)

![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)

![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)

![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)

![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)